2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole
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Overview
Description
2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole is a chemical compound with a unique structure that includes both a trifluoromethyl group and a methylthio group attached to a benzo[d]thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole typically involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). This reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization . The reaction conditions often include the use of a base and a suitable solvent, and the process can be carried out at room temperature or under mild heating.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzo[d]thiazole derivatives.
Scientific Research Applications
2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial cell division by targeting the FtsZ protein, disrupting its polymerization and Z-ring formation . In other applications, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Trifluoromethyl benzimidazoles
- 2-Trifluoromethyl benzoxazoles
- 5-Trifluoromethyl-1,2,3-triazoles
Uniqueness
2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both a trifluoromethyl group and a methylthio group on the benzo[d]thiazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H6F3NS2 |
---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
2-methylsulfanyl-4-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6F3NS2/c1-14-8-13-7-5(9(10,11)12)3-2-4-6(7)15-8/h2-4H,1H3 |
InChI Key |
XFDVSQYHIQZXPF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC=C2S1)C(F)(F)F |
Origin of Product |
United States |
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